molecular formula C13H10FN3O B11687807 4-fluoro-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide

4-fluoro-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide

Cat. No.: B11687807
M. Wt: 243.24 g/mol
InChI Key: QMBFOYDNLPUECS-CXUHLZMHSA-N
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Description

4-fluoro-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide is a Schiff base compound known for its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and pyridine-3-carbaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the condensation process . The reaction mixture is usually refluxed for several hours until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzohydrazide derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-fluoro-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide involves its interaction with molecular targets through the imine group. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The Schiff base structure allows for electron delocalization, enhancing its reactivity and interaction with various molecular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N’-[(E)-2-pyridinylmethylidene]benzohydrazide
  • 4-fluoro-N’-[(E)-4-pyridinylmethylidene]benzohydrazide
  • 4-fluoro-N’-[(E)-1-(2-hydroxyphenyl)propylidene]benzohydrazide

Uniqueness

4-fluoro-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide is unique due to its specific structural configuration, which includes a planar pyridine ring and a fluorobenzene ring.

Properties

Molecular Formula

C13H10FN3O

Molecular Weight

243.24 g/mol

IUPAC Name

4-fluoro-N-[(E)-pyridin-3-ylmethylideneamino]benzamide

InChI

InChI=1S/C13H10FN3O/c14-12-5-3-11(4-6-12)13(18)17-16-9-10-2-1-7-15-8-10/h1-9H,(H,17,18)/b16-9+

InChI Key

QMBFOYDNLPUECS-CXUHLZMHSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)C2=CC=C(C=C2)F

solubility

34.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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